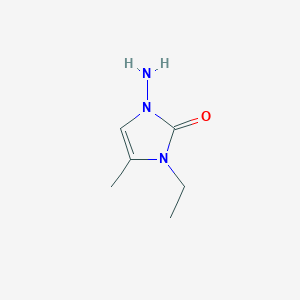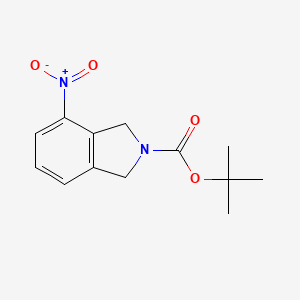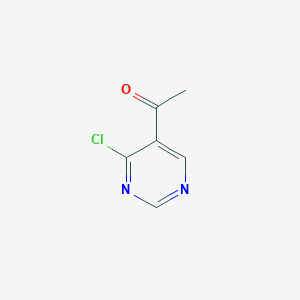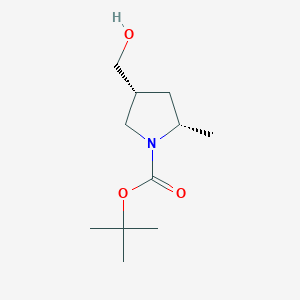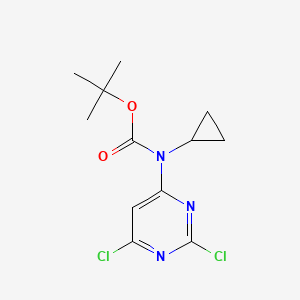
Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a dichloropyrimidinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,6-dichloropyrimidine-4-amine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained in the form of a white solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2,6-dichloropyridin-4-yl)carbamate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl (4,6-dichloropyridin-2-yl)carbamate: Another similar compound with a different substitution pattern on the pyridine ring
Uniqueness
Tert-butyl cyclopropyl(2,6-dichloropyrimidin-4-yl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H15Cl2N3O2 |
|---|---|
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
tert-butyl N-cyclopropyl-N-(2,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17(7-4-5-7)9-6-8(13)15-10(14)16-9/h6-7H,4-5H2,1-3H3 |
Clave InChI |
NSKNLSIFAOFRNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1CC1)C2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)


